chemical structure and properties of 1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine
chemical structure and properties of 1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine
An In-depth Technical Guide to 1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of the novel heterocyclic compound, 1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It offers a prospective analysis grounded in established chemical principles and comparative data from analogous structures, outlining a clear path for its synthesis, characterization, and evaluation as a potential therapeutic agent.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its recurring presence in a multitude of clinically successful drugs, including the anti-inflammatory agent Celecoxib, the anticancer drug Crizotinib, and the erectile dysfunction therapy Sildenafil.[1] The pyrazole core's metabolic stability and its ability to serve as a versatile anchor for various functional groups make it an ideal starting point for designing potent and selective modulators of biological targets.
This guide focuses on the specific derivative, 1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine. Its structure combines the proven pyrazole core with a halogenated benzyl moiety, a common feature in modern kinase inhibitors designed to enhance binding affinity and optimize pharmacokinetic properties. While specific experimental data for this compound is not yet widely published, this document will provide a robust theoretical and practical framework for its investigation.
Chemical Structure and Predicted Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to drug development. These properties influence solubility, permeability, and metabolic stability, which are key determinants of oral bioavailability and overall drug-likeness.
Caption: 2D Chemical Structure of the target compound.
Drug-Likeness Analysis (Lipinski's Rule of Five)
Lipinski's Rule of Five provides a set of guidelines to evaluate the potential for oral bioavailability of a drug candidate.[2][3][4] A compound is more likely to be orally active if it violates no more than one of these rules.
| Property | Predicted Value | Lipinski's Rule (Violation if) | Assessment |
| Molecular Weight | 241.66 g/mol | > 500 g/mol | Pass |
| LogP (Octanol/Water Partition) | 2.9 (estimated) | > 5 | Pass |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | > 5 | Pass |
| Hydrogen Bond Acceptors | 3 (two pyrazole N, one amine N) | > 10 | Pass |
| Conclusion | High potential for oral bioavailability |
The analysis indicates that 1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for development as an orally administered drug.[5][6]
Proposed Regioselective Synthesis and Rationale
The synthesis of 1,5-disubstituted 5-aminopyrazoles is most reliably achieved through the cyclocondensation of a substituted hydrazine with a β-ketonitrile or its equivalent.[7][8][9] This method offers high yields and, with careful selection of reactants and conditions, excellent control over regioselectivity.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Objective: To synthesize 1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine.
Materials:
-
(4-chloro-3-fluorobenzyl)hydrazine
-
3-ethoxy-2-propenenitrile (or equivalent β-ketonitrile precursor)
-
Ethanol (anhydrous)
-
Acetic Acid (glacial)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-chloro-3-fluorobenzyl)hydrazine (1.0 equivalent) and anhydrous ethanol.
-
Reagent Addition: Add 3-ethoxy-2-propenenitrile (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure product.[10]
Rationale for Experimental Choices:
-
Hydrazine and Ketonitrile: This combination is the most direct and well-documented route to 5-aminopyrazoles.[7][8]
-
Regioselectivity: Using a substituted benzylhydrazine directs the cyclization to reliably form the 1,5-disubstituted isomer, as the more nucleophilic nitrogen of the hydrazine attacks the carbonyl-equivalent carbon, and the less sterically hindered nitrogen becomes N1 of the pyrazole ring.[10]
-
Acid Catalyst: A catalytic amount of acid protonates the carbonyl-equivalent, activating it for nucleophilic attack and facilitating the reaction.
Predicted Spectroscopic and Analytical Characterization
While experimental data is pending, the expected spectroscopic signatures can be reliably predicted based on extensive literature for analogous pyrazole derivatives.
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.3-7.0 (m, 3H, Ar-H), δ ~5.2 (s, 2H, CH₂), δ ~7.5 (d, 1H, pyrazole H-3), δ ~5.6 (d, 1H, pyrazole H-4), δ ~4.0 (br s, 2H, NH₂) ppm. The benzylic protons appearing as a singlet and distinct signals for the pyrazole ring protons are characteristic. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~150 (pyrazole C-5), δ ~140 (pyrazole C-3), δ ~95 (pyrazole C-4), δ ~55 (CH₂), δ ~160-115 (aromatic carbons, including C-F and C-Cl signals) ppm.[11][12] |
| FT-IR (KBr) | ν ~3400-3200 cm⁻¹ (N-H stretch, asymmetric and symmetric), ~3100 cm⁻¹ (Ar C-H stretch), ~1620 cm⁻¹ (N-H bend), ~1580 cm⁻¹ (C=N, C=C stretch), ~1250 cm⁻¹ (C-F stretch), ~800 cm⁻¹ (C-Cl stretch).[13][14] |
| Mass Spec. (ESI+) | Predicted [M+H]⁺ at m/z 242.06. Key fragments would likely arise from the loss of the benzyl group or cleavage of the pyrazole ring.[15][16] |
Potential Biological Activity and Therapeutic Rationale
The structural motifs within 1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine strongly suggest its potential as a kinase inhibitor. The aminopyrazole core is a known "hinge-binder," capable of forming critical hydrogen bonds within the ATP-binding pocket of many kinases.[1]
The 4-chloro-3-fluorophenyl group is particularly significant. Halogen atoms can form specific interactions (halogen bonds) with protein residues and modulate the lipophilicity and metabolic stability of the compound, often enhancing potency and improving pharmacokinetic profiles. Many successful kinase inhibitors incorporate similar halogenated phenyl rings.
Caption: MAPK signaling pathway, a common target for pyrazole kinase inhibitors.
Based on these features, this compound warrants investigation as an inhibitor of kinases implicated in oncology, such as:
-
p38 MAP Kinase: A key regulator of inflammatory responses.[17]
-
Src Family Kinases: Involved in cell growth and motility.
-
EGFR, VEGFR, B-Raf: Critical drivers in various cancers.[18][19]
Experimental Workflow for Biological Evaluation
Caption: A typical workflow for evaluating a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay Example)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound serially diluted in DMSO
-
White, opaque 384-well assay plates
-
Multilabel plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction: Add the kinase, substrate, and ATP solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection (Step 1): Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation (Step 2): Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.[20]
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the test compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well clear, flat-bottom tissue culture plates
-
Test compound serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multiskan plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the test compound. Include an untreated control (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[21]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.[22][23]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percent viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value.[24]
Conclusion and Future Directions
This guide establishes 1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine as a compound of significant interest for drug discovery. Its structure is synthetically accessible and possesses physicochemical properties that are highly favorable for a potential oral therapeutic. The prospective analysis strongly suggests its potential as a kinase inhibitor.
The immediate next steps should involve the execution of the proposed synthesis and a full analytical characterization to confirm the structure and purity. Following this, the in vitro biological assays outlined are critical to determine its potency and selectivity against a panel of cancer-relevant kinases and its efficacy in cell-based models. Positive results would warrant further investigation into structure-activity relationships (SAR), lead optimization, and eventual progression into more complex biological and preclinical studies.
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![Chemical structure of 1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine](https://i.imgur.com/7g9c2YJ.png)
